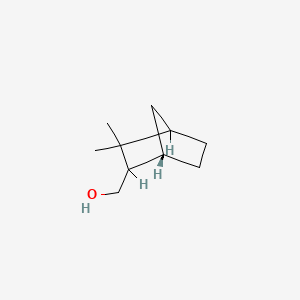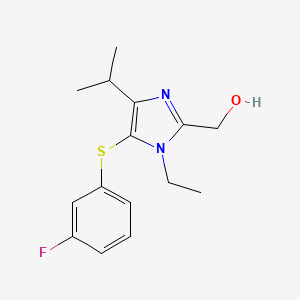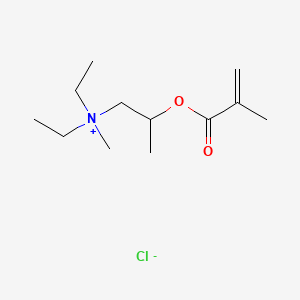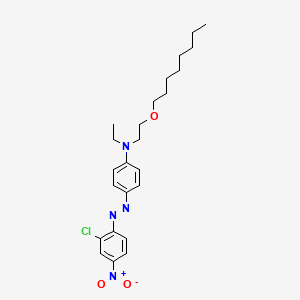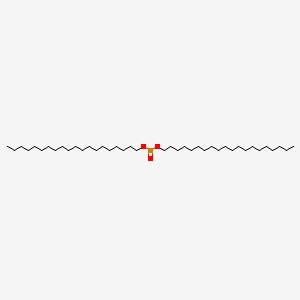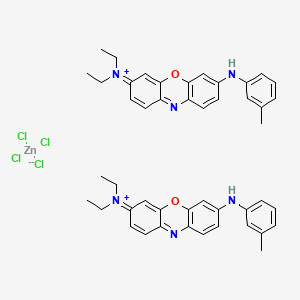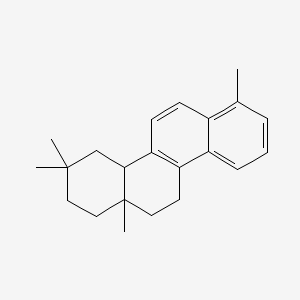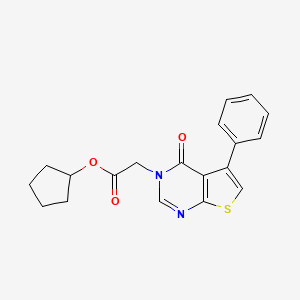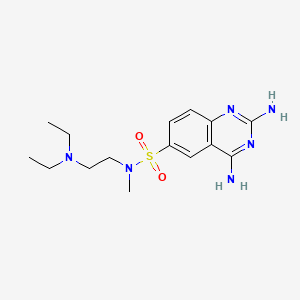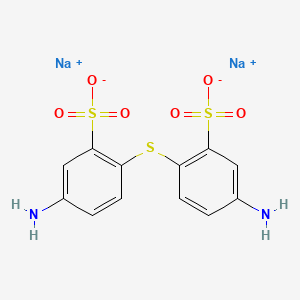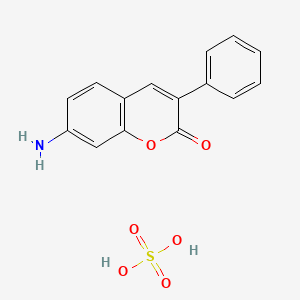
7-Amino-3-phenyl-2H-chromen-2-one sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Oxo-3-phenyl-2H-benzopyran-7-yl)ammonium hydrogen sulphate is a heterocyclic organic compound It is known for its unique chemical structure, which includes a benzopyran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Oxo-3-phenyl-2H-benzopyran-7-yl)ammonium hydrogen sulphate typically involves the reaction of 3-phenylcoumarin with ammonium hydrogen sulphate under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of (2-Oxo-3-phenyl-2H-benzopyran-7-yl)ammonium hydrogen sulphate may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The product is typically purified through recrystallization or chromatography techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
(2-Oxo-3-phenyl-2H-benzopyran-7-yl)ammonium hydrogen sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under specific conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted benzopyran compounds, depending on the reagents and conditions used.
Scientific Research Applications
(2-Oxo-3-phenyl-2H-benzopyran-7-yl)ammonium hydrogen sulphate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-Oxo-3-phenyl-2H-benzopyran-7-yl)ammonium hydrogen sulphate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Coumarin: A structurally related compound with a benzopyran ring system.
Chromone: Another compound with a similar ring structure but different functional groups.
Flavone: A compound with a benzopyran ring and additional phenyl group.
Uniqueness
(2-Oxo-3-phenyl-2H-benzopyran-7-yl)ammonium hydrogen sulphate is unique due to its specific ammonium hydrogen sulphate moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
83732-87-0 |
|---|---|
Molecular Formula |
C15H13NO6S |
Molecular Weight |
335.3 g/mol |
IUPAC Name |
7-amino-3-phenylchromen-2-one;sulfuric acid |
InChI |
InChI=1S/C15H11NO2.H2O4S/c16-12-7-6-11-8-13(10-4-2-1-3-5-10)15(17)18-14(11)9-12;1-5(2,3)4/h1-9H,16H2;(H2,1,2,3,4) |
InChI Key |
ZPIUHEQPLMCEFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)N)OC2=O.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


